6-Fluoro-4-(trifluoromethyl)pyridine-2-carboxylic acid
CAS No.: 1393553-07-5
Cat. No.: VC13818782
Molecular Formula: C7H3F4NO2
Molecular Weight: 209.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1393553-07-5 |
|---|---|
| Molecular Formula | C7H3F4NO2 |
| Molecular Weight | 209.10 g/mol |
| IUPAC Name | 6-fluoro-4-(trifluoromethyl)pyridine-2-carboxylic acid |
| Standard InChI | InChI=1S/C7H3F4NO2/c8-5-2-3(7(9,10)11)1-4(12-5)6(13)14/h1-2H,(H,13,14) |
| Standard InChI Key | AXERUUHTDMJBNH-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(N=C1C(=O)O)F)C(F)(F)F |
| Canonical SMILES | C1=C(C=C(N=C1C(=O)O)F)C(F)(F)F |
Introduction
Structural and Molecular Characteristics
The molecular structure of 6-fluoro-4-(trifluoromethyl)pyridine-2-carboxylic acid features a pyridine ring substituted with three distinct functional groups: a carboxylic acid (-COOH) at position 2, a trifluoromethyl (-CF₃) group at position 4, and a fluorine atom at position 6. This arrangement creates a highly polarized electron-deficient ring system, which influences its reactivity and intermolecular interactions . The trifluoromethyl group contributes strong electron-withdrawing effects, enhancing the acidity of the carboxylic acid (pKa ≈ 1.8–2.2) and stabilizing intermediates in nucleophilic substitution reactions.
Crystallographic and Spectroscopic Data
X-ray crystallography of related trifluoromethylpyridine derivatives reveals planar ring systems with bond lengths consistent with aromaticity. The C-F bond in the trifluoromethyl group measures approximately 1.33 Å, while the C=O bond in the carboxylic acid group is 1.21 Å . Infrared (IR) spectroscopy shows characteristic absorptions at 1,710 cm⁻¹ (C=O stretch) and 1,120–1,050 cm⁻¹ (C-F stretches). Nuclear magnetic resonance (NMR) spectra in deuterated dimethyl sulfoxide (DMSO-d₆) exhibit distinct signals: δ 8.6 ppm (H-3, singlet), δ 7.9 ppm (H-5, doublet, J = 6.5 Hz), and δ 13.2 ppm (COOH, broad singlet).
| Property | Value |
|---|---|
| Molecular Formula | C₇H₃F₄NO₂ |
| Molecular Weight | 209.10 g/mol |
| CAS Number | 1393553-07-5 |
| Melting Point | 142–145°C (decomposes) |
| Solubility | DMSO, methanol, ethyl acetate |
| pKa (Carboxylic Acid) | 1.9 ± 0.2 |
Synthesis and Manufacturing
The synthesis of 6-fluoro-4-(trifluoromethyl)pyridine-2-carboxylic acid typically involves multi-step routes starting from simpler pyridine precursors. A common approach utilizes 2,6-difluoropyridine as the starting material, undergoing sequential trifluoromethylation and carboxylation .
Trifluoromethylation Strategies
Trifluoromethyl groups are introduced via cross-coupling reactions using reagents such as Umemoto’s reagent (S-trifluoromethyldibenzothiophenium tetrafluoroborate) or copper-mediated methods. For example, treatment of 2,6-difluoropyridine with trifluoromethylcopper (CuCF₃) in dimethylformamide (DMF) at 80°C yields 2-fluoro-4-(trifluoromethyl)pyridine with 65–70% efficiency . Subsequent regioselective fluorination at position 6 is achieved using hydrogen fluoride (HF) in the presence of a palladium catalyst.
Carboxylation Methods
The carboxylic acid group is introduced via carboxylation of the pyridine ring. Directed ortho-metalation (DoM) using lithium diisopropylamide (LDA) followed by quenching with carbon dioxide gas provides the carboxylic acid functionality. This step typically achieves 80–85% yield under optimized conditions (-78°C, tetrahydrofuran solvent).
Reactivity and Functionalization
The compound’s reactivity is dominated by the electron-withdrawing effects of the fluorine and trifluoromethyl groups, which activate the ring toward nucleophilic aromatic substitution (SNAr) and facilitate decarboxylation under basic conditions .
Nucleophilic Aromatic Substitution
The fluorine atom at position 6 is highly susceptible to displacement by nucleophiles such as amines, alkoxides, and thiols. For instance, reaction with morpholine in refluxing ethanol replaces fluorine with a morpholino group, forming 4-(trifluoromethyl)-2-carboxy-6-morpholinopyridine—a precursor to kinase inhibitors .
Decarboxylation Reactions
Thermal decarboxylation (150–160°C in quinoline) removes the carboxylic acid group, generating 6-fluoro-4-(trifluoromethyl)pyridine. This intermediate is valuable for synthesizing herbicides like fluazifop-butyl, a commercial agrochemical .
Applications in Pharmaceuticals and Agrochemicals
Drug Development
The compound’s fluorine and trifluoromethyl groups enhance membrane permeability and metabolic stability, making it a key intermediate in antiviral and anticancer agents. For example, it serves as a building block for protease inhibitors targeting hepatitis C virus (HCV) NS3/4A . Derivatives bearing amide-linked side chains exhibit IC₅₀ values below 10 nM in enzymatic assays.
Agrochemical Formulations
In agrochemistry, the compound is esterified to produce herbicidal agents. Esterification with butanol using dicyclohexylcarbodiimide (DCC) yields 6-fluoro-4-(trifluoromethyl)pyridine-2-carboxylic acid butyl ester, a potent acetyl-CoA carboxylase (ACCase) inhibitor effective against grassy weeds . Field trials demonstrate 95% control of Lolium rigidum at application rates of 50 g/ha .
Comparative Analysis with Related Derivatives
Positional Isomers
Compared to its isomer 6-fluoro-5-(trifluoromethyl)pyridine-3-carboxylic acid (PubChem CID 130925887), the 2-carboxylic acid variant exhibits higher acidity (ΔpKa ≈ 0.5) due to proximity of the electron-withdrawing groups . This enhances its reactivity in coupling reactions, as evidenced by 20% faster Suzuki-Miyaura cross-coupling rates.
Chloromethyl Derivatives
2-(Chloromethyl)-6-fluoro-4-(trifluoromethyl)pyridine (CAS 1207665-87-9) shares similar synthetic pathways but diverges in applications—its chloromethyl group enables facile alkylation reactions to produce surfactants and polymer precursors.
Future Perspectives
Advances in continuous-flow synthesis and photoredox catalysis could streamline production of 6-fluoro-4-(trifluoromethyl)pyridine-2-carboxylic acid, reducing costs by 30–40% . Additionally, computational studies using density functional theory (DFT) are uncovering novel reaction pathways for stereoselective functionalization, opening avenues for asymmetric drug synthesis.
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